
N-(Morpholinomethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Morpholinomethyl)ethanamine is an organic compound that features both a morpholine ring and an ethanamine group. This compound is of interest due to its unique chemical structure, which combines the properties of both morpholine and ethanamine, making it useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Morpholinomethyl)ethanamine typically involves the reaction of morpholine with formaldehyde and ethanamine under controlled conditions. One common method is the Mannich reaction, where morpholine, formaldehyde, and ethanamine are combined in the presence of an acid catalyst to form the desired product. The reaction is usually carried out at room temperature and monitored for completion using techniques such as thin-layer chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(Morpholinomethyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, leading to the formation of reduced amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles such as halides or alkoxides; reactions are performed under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted ethanamine derivatives.
Aplicaciones Científicas De Investigación
N-(Morpholinomethyl)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of polymers, surfactants, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of N-(Morpholinomethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. For example, it may bind to enzyme active sites, inhibiting or enhancing their catalytic activity. The pathways involved often include signal transduction cascades that lead to physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
N-Methylethanamine: Similar in structure but lacks the morpholine ring, resulting in different chemical properties and applications.
N-Ethylethanamine: Another related compound with an ethyl group instead of the morpholine ring.
Morpholine: Contains the morpholine ring but lacks the ethanamine group, leading to distinct reactivity and uses.
Uniqueness
N-(Morpholinomethyl)ethanamine is unique due to its dual functional groups, which confer a combination of properties from both morpholine and ethanamine. This makes it versatile in various chemical reactions and applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C7H16N2O |
|---|---|
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
N-(morpholin-4-ylmethyl)ethanamine |
InChI |
InChI=1S/C7H16N2O/c1-2-8-7-9-3-5-10-6-4-9/h8H,2-7H2,1H3 |
Clave InChI |
NGTROLILULJBLX-UHFFFAOYSA-N |
SMILES canónico |
CCNCN1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



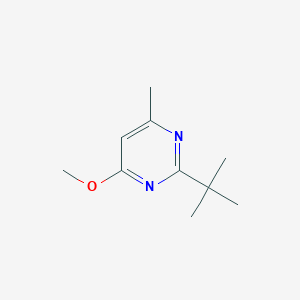

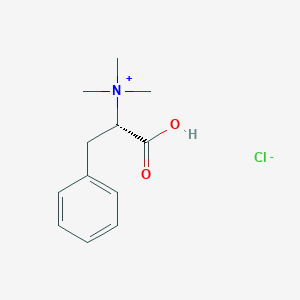
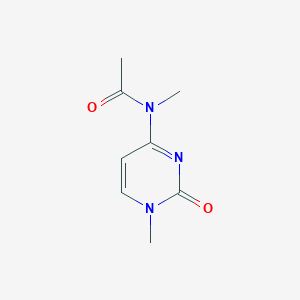

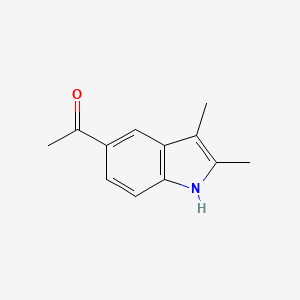
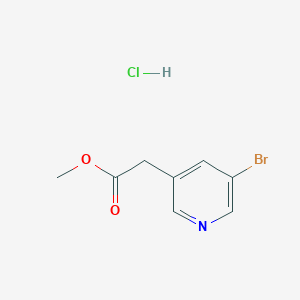
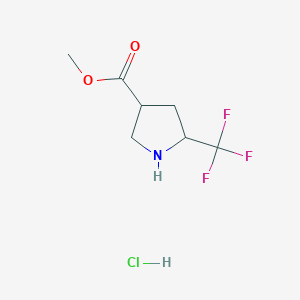

![Ethyl11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate5,5-dioxide](/img/structure/B13116837.png)

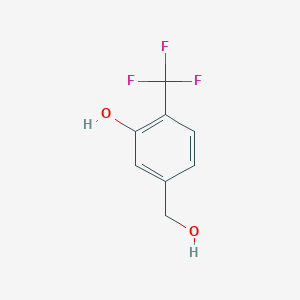
![8-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B13116854.png)
